molecular formula C23H19BrN2O3 B11135484 5-[(4-bromobenzyl)oxy]-2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]phenol

5-[(4-bromobenzyl)oxy]-2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]phenol

Cat. No.: B11135484
M. Wt: 451.3 g/mol
InChI Key: VDJMVWSXVTVYIS-UHFFFAOYSA-N
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Description

This compound features a phenolic core substituted at position 5 with a 4-bromobenzyloxy group and at position 2 with a pyrazole ring. The pyrazole is further functionalized with a 2-methoxyphenyl group at position 2. Its molecular formula is C24H20BrN2O3, with a molecular weight of 479.34 g/mol. The structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors .

Properties

Molecular Formula

C23H19BrN2O3

Molecular Weight

451.3 g/mol

IUPAC Name

5-[(4-bromophenyl)methoxy]-2-[4-(2-methoxyphenyl)-1H-pyrazol-5-yl]phenol

InChI

InChI=1S/C23H19BrN2O3/c1-28-22-5-3-2-4-18(22)20-13-25-26-23(20)19-11-10-17(12-21(19)27)29-14-15-6-8-16(24)9-7-15/h2-13,27H,14H2,1H3,(H,25,26)

InChI Key

VDJMVWSXVTVYIS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C(NN=C2)C3=C(C=C(C=C3)OCC4=CC=C(C=C4)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-bromobenzyl)oxy]-2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]phenol typically involves multiple steps:

    Formation of the Bromobenzyl Intermediate: The initial step involves the bromination of benzyl alcohol to form 4-bromobenzyl alcohol. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Etherification: The bromobenzyl alcohol is then reacted with 5-hydroxy-2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]phenol under basic conditions to form the desired ether linkage. Common bases used include potassium carbonate or sodium hydride.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the bromination step and large-scale purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic group in the compound can undergo oxidation to form quinones.

    Reduction: The bromine atom can be reduced to form the corresponding benzyl alcohol.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Quinones

    Reduction: Benzyl alcohol derivatives

    Substitution: Various substituted benzyl ethers

Scientific Research Applications

5-[(4-bromobenzyl)oxy]-2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]phenol has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, such as enzyme activity or receptor binding.

Mechanism of Action

The mechanism of action of 5-[(4-bromobenzyl)oxy]-2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]phenol depends on its specific application:

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to the active site and preventing substrate access.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

2-[4-(4-Bromophenyl)-3-(Trifluoromethyl)-1H-Pyrazol-5-yl]-5-Methoxyphenol
  • Molecular Formula : C17H12BrF3N2O2 (413.19 g/mol)
  • Key Differences : Replaces the 2-methoxyphenyl group with a 4-bromophenyl and adds a trifluoromethyl group.
  • However, the absence of the 2-methoxyphenyl group may reduce π-π stacking interactions .
4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(5-Methyl-1H-Triazol-4-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)Thiazole
  • Molecular Formula: Not explicitly provided (see ).
  • Key Differences: Chloro and fluoro substituents instead of bromine; thiazole replaces phenol.
  • Implications: The chloro-fluoro combination offers smaller halogens, which may reduce steric hindrance but limit halogen bonding.

Modifications on the Phenolic Core

5-[(2-Chloro-6-Fluorophenyl)Methoxy]-2-[4-(2-Methoxyphenyl)-5-(Trifluoromethyl)-1H-Pyrazol-3-yl]Phenol
  • Molecular Formula : C24H17ClF4N2O3 (492.86 g/mol)
  • Key Differences : Substitutes 4-bromobenzyloxy with a 2-chloro-6-fluorobenzyloxy group; adds trifluoromethyl to pyrazole.
  • Implications : The chloro-fluoro substitution may enhance solubility but reduce halogen bonding strength compared to bromine. The trifluoromethyl group could improve metabolic resistance .
5-Methoxy-2-[4-(2-Methoxyphenyl)-5-(Trifluoromethyl)-1H-Pyrazol-3-yl]Phenol
  • Molecular Formula : C19H17F3N2O3 (378.35 g/mol)
  • Key Differences : Replaces the 4-bromobenzyloxy group with a methoxy.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activity
Target Compound C24H20BrN2O3 479.34 4-Bromobenzyloxy, 2-methoxyphenyl-pyrazole Not explicitly reported
2-[4-(4-Bromophenyl)-3-(Trifluoromethyl)-1H-Pyrazol-5-yl]-5-Methoxyphenol C17H12BrF3N2O2 413.19 Trifluoromethyl, 4-bromophenyl Not reported
5-[(2-Chloro-6-Fluorophenyl)Methoxy]-...Phenol C24H17ClF4N2O3 492.86 Chloro-fluorobenzyloxy, trifluoromethyl Not reported
5-Methoxy-2-[4-(2-Methoxyphenyl)-...Phenol C19H17F3N2O3 378.35 Methoxy, trifluoromethyl Not reported

Table 2: Substituent Effects on Properties

Substituent Impact on Lipophilicity Impact on Solubility Potential Binding Interactions
4-Bromobenzyloxy ↑↑ (High) ↓ (Low) Halogen bonding, hydrophobic
Trifluoromethyl Hydrophobic, dipole-dipole
2-Methoxyphenyl ↑ (Moderate) π-π stacking, H-bonding
Methoxy (Phenol) ↑↑ (High) H-bonding, polar interactions

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